N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O7S/c1-17-11-25(34-33-17)32-27(37)15-43-29-31-20-14-24-23(41-16-42-24)13-19(20)28(38)35(29)10-4-5-26(36)30-9-8-18-6-7-21(39-2)22(12-18)40-3/h6-7,11-14H,4-5,8-10,15-16H2,1-3H3,(H,30,36)(H2,32,33,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXCGCJWOLSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a complex synthetic compound that exhibits a variety of biological activities. This article reviews the current understanding of its biological effects, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of the dimethoxyphenethyl moiety and the pyrazole ring are particularly noteworthy as they are known to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to this compound display significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit tumor cell proliferation effectively.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| 5b | K562 | 0.021 | Tubulin polymerization inhibitor |
| 5a | A549 | 0.19 | Microtubule destabilization |
| 4a | K562 | 0.26 | Unknown mechanism |
These studies suggest that the incorporation of the pyrazole moiety enhances the compound's ability to disrupt cancer cell growth by targeting microtubules, a critical component of the cellular structure involved in mitosis .
Anti-inflammatory Activity
Compounds containing similar pyrazole structures have also demonstrated anti-inflammatory properties. The mechanism often involves inhibition of specific kinases involved in inflammatory pathways, such as p38 MAPK and MK2 .
Case Study: Inhibition of TNF-alpha Release
In an experimental model, a derivative similar to this compound was shown to significantly reduce TNF-alpha release in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases and enzymes involved in cancer progression and inflammation.
- Receptor Interaction : Structural components allow it to bind effectively with receptors associated with cancer cell signaling pathways.
- Oxidative Stress Modulation : Similar compounds have been noted for their antioxidant properties, which could play a role in mitigating oxidative stress-related damage in cells .
Comparison with Similar Compounds
Quinazolinone Derivatives
The quinazolinone core is a hallmark of kinase inhibitors (e.g., gefitinib) and antifolates. In contrast, imidazopyridine derivatives (e.g., ’s diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit distinct electronic profiles due to their nitrophenyl and cyano groups, which could favor π-π stacking interactions absent in the target compound .
Pyrazole-Containing Compounds
The 3-methylpyrazole group in the target compound shares synthetic routes with ’s N-methyl-3-(2-phenylhydrazono)butanamide intermediates.
Bioisosteric Comparisons
Tetrazole derivatives () serve as carboxylic acid bioisosteres, offering metabolic stability and similar pKa. The target compound’s amide groups could mimic tetrazole’s hydrogen-bonding capacity but with higher hydrolytic susceptibility, suggesting shorter plasma half-lives unless stabilized by steric hindrance .
Pharmacological Aspects
’s systems pharmacology approach demonstrates that structural similarity correlates with shared mechanisms of action (MOAs). For example, oleanolic acid and hederagenin, despite differing substituents, exhibit overlapping protein targets due to scaffold similarity. Applying this principle, the target compound’s quinazolinone-thioether-pyrazole architecture may align with kinase or topoisomerase inhibition, akin to camptothecin derivatives but with altered specificity due to the dimethoxyphenethyl group’s bulk .
Physicochemical Properties
*Molecular weight for the target compound is estimated based on structural formula.
Research Findings
- Structural Similarity & MOA: The quinazolinone core and pyrazole group suggest kinase inhibition, analogous to EGFR inhibitors. However, the thioether linkage may reduce off-target effects compared to sulfonamide-containing analogues .
- Synthetic Feasibility: ’s pyrazole synthesis methodology supports scalable production, though the quinazolinone-thioether coupling may require optimization to avoid disulfide byproducts .
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions (e.g., amide bond formation between the quinazolinone core and phenethylamine derivatives).
- Thioether linkage introduction via nucleophilic substitution or thiol-ene chemistry .
- Purification using column chromatography and recrystallization . Characterization employs:
- NMR spectroscopy (1H/13C) for structural elucidation.
- Mass spectrometry (MS) to confirm molecular weight.
- HPLC for purity assessment (>95% typical) .
Q. What structural features are critical for its biological activity?
Key motifs include:
- Quinazolinone core : Implicated in enzyme inhibition (e.g., kinases).
- 3,4-Dimethoxyphenethyl group : Enhances lipophilicity and membrane permeability.
- Pyrazole-thioether side chain : Modulates target binding affinity . Substitutions on the pyrazole or quinazolinone rings can alter potency and selectivity .
Q. How can researchers validate target binding interactions?
Use biophysical assays :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (KD).
- X-ray crystallography or cryo-EM for structural insights into target-ligand complexes . Example: A 2023 study resolved binding modes of analogs to cancer-related kinases using X-ray structures .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis or bioactivity studies?
Apply statistical DoE to minimize trials while maximizing data quality:
- Factorial designs to test variables (e.g., temperature, solvent, catalyst).
- Response Surface Methodology (RSM) for reaction yield optimization . Case study: A 2007 review highlighted DoE’s role in reducing synthesis steps for similar heterocycles by 40% .
Q. How to address contradictions in biological activity data across studies?
- Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based).
- Purity reassessment : Contaminants in impure batches may skew results (validate via HPLC) .
- Probe assay conditions : pH, ionic strength, and co-solvents (e.g., DMSO) can alter activity .
Q. What computational tools support SAR and mechanism studies?
- Molecular docking (AutoDock, Schrödinger) to predict binding poses.
- Molecular Dynamics (MD) simulations (GROMACS, AMBER) to assess stability of target-ligand complexes.
- QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How to design structural analogs for improved pharmacokinetics?
- Bioisosteric replacement : Swap the thioether with sulfoxide/sulfone to modulate solubility.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) on the phenethyl moiety.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
